molecular formula C18H17BrN2O3 B2994760 4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921996-47-6

4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2994760
CAS No.: 921996-47-6
M. Wt: 389.249
InChI Key: LHHFCIIZHYXCIL-UHFFFAOYSA-N
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Description

4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound featuring a bromine atom, an ethyl group, and a benzamide moiety. This compound is notable for its unique structure, which includes a tetrahydrobenzo[f][1,4]oxazepine ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactionsThe final step often involves the formation of the benzamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and oxazepine-containing molecules. Examples include:

Uniqueness

What sets 4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide apart is its specific substitution pattern and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-2-21-9-10-24-16-8-7-14(11-15(16)18(21)23)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFCIIZHYXCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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